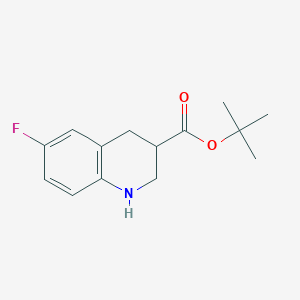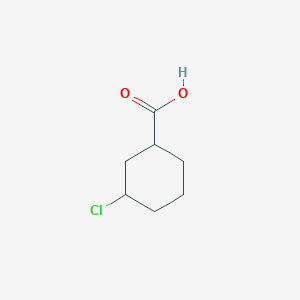![molecular formula C22H22N2OS2 B2362292 2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-88-5](/img/structure/B2362292.png)
2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a type of thieno[2,3-d]pyrimidin-4-one . Thieno[2,3-d]pyrimidin-4-ones are a class of compounds that have been studied for their potential antimicrobial and antitubercular properties .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4-ones can be synthesized through various methods. One effective method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method has been used to access novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-ones can vary based on the substitutions at different positions. For example, a compound with a similar structure, “2-((2-METHYLBENZYL)THIO)-3-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE”, has a linear formula of C23H20N2OS .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4-ones can undergo various chemical reactions. For instance, substituted 4-chlorothieno[2,3-d]pyrimidines can be carbonylated using Pd(dppf)Cl2 to produce novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids .科学研究应用
Neuroprotective Agent
This compound has been evaluated for its potential as a neuroprotective agent . Neuroprotection aims to restore neuronal function and structure, which is crucial in preventing or slowing disease progression by reducing neuronal death. The compound’s derivatives have shown promise in protecting against neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Anti-neuroinflammatory Properties
The anti-neuroinflammatory activity of this compound is significant, as inflammation is a common pathological feature in various neurological disorders. The compound has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglia cells, which are key mediators of neuroinflammation .
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives, including this compound, have been found to possess antimicrobial properties. They have been tested against a range of microbial species and have shown activity comparable to established antimicrobial agents .
Antitubercular Potential
Some derivatives of this compound have been studied for their antitubercular activity. They have demonstrated efficacy against mycobacterial strains, suggesting potential use in the treatment of tuberculosis .
Anticancer Activity
The thieno[3,2-d]pyrimidine scaffold is being explored for its anticancer properties. Derivatives of this compound have been synthesized and tested against various cancer cell lines, showing promising antiproliferative effects .
Enzyme Inhibition
The compound has been used to design inhibitors for specific enzymes involved in disease pathways. For example, modifications of this compound have led to the development of inhibitors targeting the EZH2 enzyme, which is implicated in cancer progression .
Pharmacological Research
In pharmacological research, this compound serves as a scaffold for the synthesis of various derivatives with potential therapeutic applications. Its versatility allows for the exploration of a wide range of pharmacological activities, including antioxidant, analgesic, and anti-inflammatory effects .
Molecular Docking Studies
Molecular docking studies have utilized this compound to understand its interaction with biological targets. These studies help in predicting the binding affinity and mode of action of the compound, which is essential for drug design and development .
未来方向
作用机制
Target of Action
The compound, also known as 2-[(3-methylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It has been found to interact with ATF4 and NF-kB proteins , which are involved in the regulation of endoplasmic reticulum (ER) stress and inflammation .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through a favorable interaction with active residues . This interaction leads to the inhibition of ER stress and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways results in reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 . This suggests that the compound may have a role in modulating apoptosis and inflammation, which are key processes in neurodegenerative diseases.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It has been found to significantly reduce the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . Additionally, it has been shown to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
属性
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS2/c1-16-6-5-9-18(14-16)15-27-22-23-19-11-13-26-20(19)21(25)24(22)12-10-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGUYDDAOZUILT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(Oxan-4-YL)pyrazol-4-YL]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2362209.png)
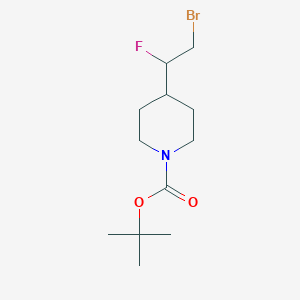

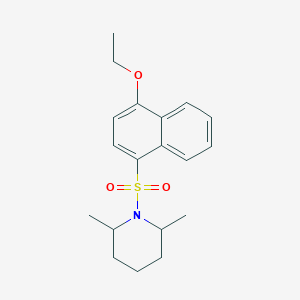
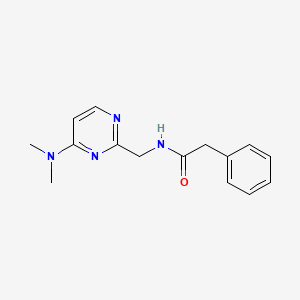
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2362217.png)

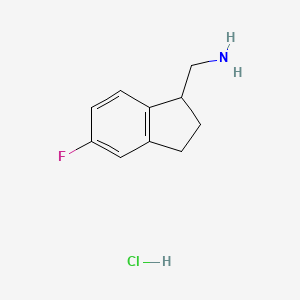
![3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2362226.png)
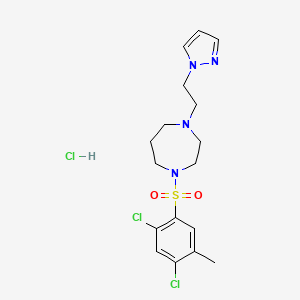
![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2362228.png)
